Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-
Description
This compound is a polyethylene glycol (PEG) derivative functionalized at the alpha position with a succinimidyl ester group (2,5-dioxo-1-pyrrolidinyl) and a hydroxyl group at the omega terminus. The succinimidyl ester enables amine-reactive conjugation, making it valuable in bioconjugation for drug delivery, protein modification, and polymer therapeutics. Its PEG backbone provides hydrophilicity and biocompatibility, while the hydroxyl group allows further functionalization .
Properties
CAS No. |
155919-13-4 |
|---|---|
Molecular Formula |
C7H9NO6 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyethyl carbonate |
InChI |
InChI=1S/C7H9NO6/c9-3-4-13-7(12)14-8-5(10)1-2-6(8)11/h9H,1-4H2 |
InChI Key |
ZHYROWSBSYXOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCO |
Related CAS |
155919-13-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The pyrrolidinyl group is introduced through a subsequent reaction with a suitable reagent, such as N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure polymer .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted pyrrolidinyl derivatives.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a polymer matrix for various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical products, including controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- involves its interaction with various molecular targets. The polymer can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and tissue engineering. The pyrrolidinyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, applications, and regulatory aspects of the target compound with analogous PEG derivatives:
Research Findings
- Bioconjugation Efficiency: The hydroxyl group in the target compound increases conjugation versatility. For example, hydroxyl-terminated PEGs facilitate sequential modifications (e.g., multi-step nanoparticle functionalization) compared to methoxy-terminated variants .
- Industrial Use : Phosphate-terminated PEGs (58318-92-6) are preferred in surfactant formulations due to ionic solubility, while succinimidyl esters dominate biomedical applications .
- Toxicity: Methoxy-terminated PEGs (78274-32-5) show lower immunogenicity in vivo compared to hydroxylated derivatives, critical for FDA-approved therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
